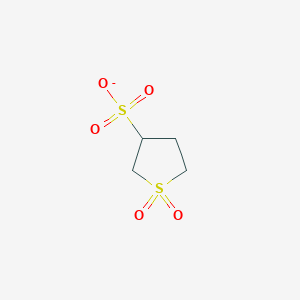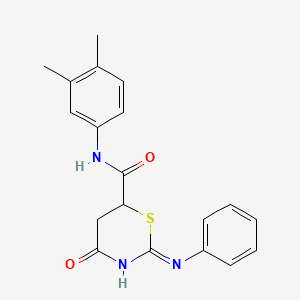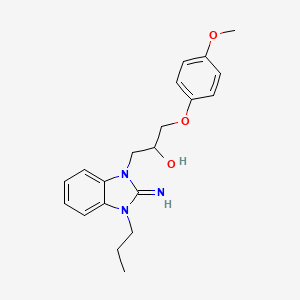
Tetrahydrothiophene-3-sulfonate 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrahydrothiophene-3-sulfonate 1,1-dioxide, also known as sulfolane, is an organosulfur compound with the molecular formula C4H8O2S. It is a colorless liquid that is commonly used as a solvent in the chemical industry. The compound is known for its high polarity and ability to dissolve a wide range of substances, making it valuable in various industrial applications .
準備方法
Synthetic Routes and Reaction Conditions: Tetrahydrothiophene-3-sulfonate 1,1-dioxide can be synthesized through the oxidation of tetrahydrothiophene using hydrogen peroxide. This reaction produces tetramethylene sulfoxide, which can then be further oxidized to form the final product . The reaction conditions typically involve low temperatures for the initial oxidation and higher temperatures for the subsequent oxidation.
Industrial Production Methods: The industrial production of this compound often involves the use of sulfur dioxide and butadiene. The process begins with the cheletropic reaction of butadiene with sulfur dioxide to form sulfolene, which is then hydrogenated using catalysts such as Raney nickel to produce sulfolane . Recent advancements have improved the efficiency of this process by incorporating hydrogen peroxide and optimizing the pH levels during hydrogenation.
化学反応の分析
反応の種類: テトラヒドロチオフェン-3-スルホン酸1,1-ジオキシドは、酸化、還元、置換反応など、様々な化学反応を起こします。 特に、これらの反応において極性非プロトン性溶媒としての役割を果たすことが知られています .
一般的な試薬と条件:
酸化: 過酸化水素は、酸化剤として一般的に使用されます。
還元: ラネーニッケルなどの触媒は、水素化反応に使用されます。
置換: 様々な求核剤は、適切な条件下でスルホランと反応できます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。 例えば、テトラヒドロチオフェンの酸化によりテトラメチレンスルホキシドが生成され、これをさらに酸化することでスルホランを生成することができます .
科学的研究の応用
テトラヒドロチオフェン-3-スルホン酸1,1-ジオキシドは、科学研究において幅広い応用範囲を持っています。
化学: 様々な有機化合物やポリマーの合成における溶媒として使用されます.
生物学: その高い極性により、生物学的アッセイや実験に適しています。
医学: その溶媒特性により、ドラッグデリバリーシステムにおける潜在的な用途が検討されています。
作用機序
テトラヒドロチオフェン-3-スルホン酸1,1-ジオキシドの作用機序は、主に溶媒としての役割に関係しています。その高い極性により、幅広い物質を溶解することができ、様々な化学反応が促進されます。 この化合物は、双極子-双極子相互作用と水素結合によって分子標的に作用し、他の化合物の溶解性と反応性を高めます .
類似化合物:
- テトラメチレンスルホン
- スルフォレン
- テトラヒドロチオフェンジオキシド
比較: テトラヒドロチオフェン-3-スルホン酸1,1-ジオキシドは、その高い極性と極性非プロトン性溶媒として作用する能力によってユニークです。 テトラメチレンスルホンやスルフォレンなどの類似化合物と比較して、様々な化学反応において優れた溶解性と安定性を示します .
類似化合物との比較
- Tetramethylene sulfone
- Sulfolene
- Tetrahydrothiophene dioxide
Comparison: Tetrahydrothiophene-3-sulfonate 1,1-dioxide is unique due to its high polarity and ability to act as a polar aprotic solvent. Compared to similar compounds like tetramethylene sulfone and sulfolene, it offers superior solubility and stability in various chemical reactions .
特性
分子式 |
C4H7O5S2- |
|---|---|
分子量 |
199.2 g/mol |
IUPAC名 |
1,1-dioxothiolane-3-sulfonate |
InChI |
InChI=1S/C4H8O5S2/c5-10(6)2-1-4(3-10)11(7,8)9/h4H,1-3H2,(H,7,8,9)/p-1 |
InChIキー |
QJJODUDDARIVCQ-UHFFFAOYSA-M |
正規SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(7Z)-7-(3,4-dimethoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11612608.png)
![methyl 4-[3-chloro-4-(prop-2-yn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11612622.png)

![6-(5-Bromothiophen-2-yl)-3-(propylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B11612633.png)
![2-[7-Acetyl-3-(ethylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-bromo-6-ethoxyphenyl acetate](/img/structure/B11612636.png)
![7-(furan-2-ylmethyl)-2-(phenoxymethyl)-8,9-diphenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11612645.png)

![2-[(E)-2-(1,2-dimethyl-1H-indol-3-yl)ethenyl]-6-iodo-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11612653.png)
![N-cyclohexyl-7-(furan-2-ylmethyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612660.png)
![ethyl (5Z)-5-(2,3-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11612673.png)

![2-[(4E)-4-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2,5-dioxoimidazolidin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11612677.png)
![N-(3-bromophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B11612679.png)
![6-imino-7-(3-methoxypropyl)-13-methyl-2-oxo-N-(1-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11612681.png)
